![molecular formula C8H17NO2 B14185137 N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide CAS No. 850714-52-2](/img/structure/B14185137.png)
N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide is an organic compound with a specific stereochemistry, indicating the presence of a chiral center
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide typically involves the reaction of 2-methylpropanoic acid with (S)-2-amino-1-butanol. The reaction is carried out under controlled conditions to ensure the correct stereochemistry is maintained. Common reagents used in this synthesis include coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as crystallization or chromatography are used to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxy group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Tosyl chloride (TsCl) in the presence of a base like pyridine.
Major Products
Oxidation: Formation of N-[(2S)-1-oxobutan-2-yl]-2-methylpropanamide.
Reduction: Formation of N-[(2S)-1-hydroxybutan-2-yl]-2-methylpropanamine.
Substitution: Formation of N-[(2S)-1-tosyloxybutan-2-yl]-2-methylpropanamide.
Aplicaciones Científicas De Investigación
N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a ligand in enzyme studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism by which N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide exerts its effects depends on its interaction with specific molecular targets. The hydroxy and amide groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The compound may also participate in metabolic pathways, where it is converted into active metabolites that exert biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[(2S)-1-Hydroxypropan-2-yl]-2-methylpropanamide
- N-[(2S)-1-Hydroxybutan-2-yl]-2-ethylpropanamide
- N-[(2S)-1-Hydroxybutan-2-yl]-2-methylbutanamide
Uniqueness
N-[(2S)-1-Hydroxybutan-2-yl]-2-methylpropanamide is unique due to its specific stereochemistry and the presence of both hydroxy and amide functional groups. This combination allows it to participate in a variety of chemical reactions and interact with biological molecules in specific ways, making it a valuable compound in research and industrial applications.
Propiedades
Número CAS |
850714-52-2 |
|---|---|
Fórmula molecular |
C8H17NO2 |
Peso molecular |
159.23 g/mol |
Nombre IUPAC |
N-[(2S)-1-hydroxybutan-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C8H17NO2/c1-4-7(5-10)9-8(11)6(2)3/h6-7,10H,4-5H2,1-3H3,(H,9,11)/t7-/m0/s1 |
Clave InChI |
BCRZDAMCDOTLEP-ZETCQYMHSA-N |
SMILES isomérico |
CC[C@@H](CO)NC(=O)C(C)C |
SMILES canónico |
CCC(CO)NC(=O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


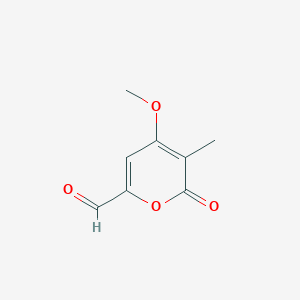
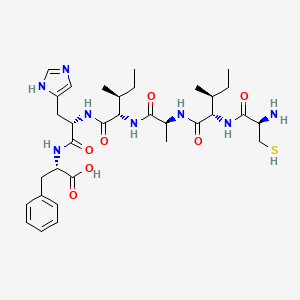
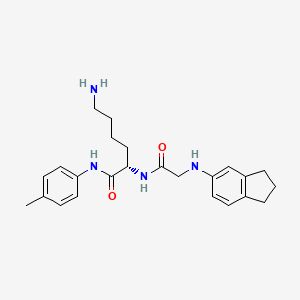

![N-[1-Chloro-2-(4-methylphenyl)-2-oxoethyl]propanamide](/img/structure/B14185083.png)
![Prop-2-en-1-yl (2-{N''-[2-(methylamino)-2-oxoethyl]carbamimidamido}ethyl)carbamate](/img/structure/B14185089.png)
![N-[4-(Trifluoromethyl)phenyl]glycyl-N-(4-methylphenyl)-L-lysinamide](/img/structure/B14185098.png)
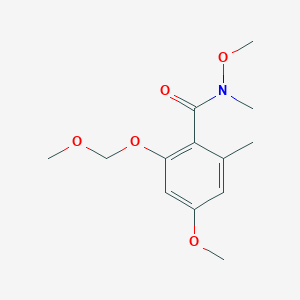

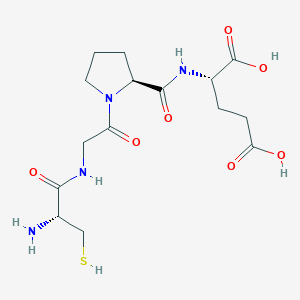
![(2S)-2-{2-[(Trimethylsilyl)oxy]propan-2-yl}pyrrolidine](/img/structure/B14185121.png)

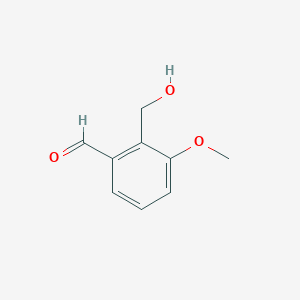
![Benzoic acid, 2-[[3-(4-methoxyphenyl)-1,3-dioxopropyl]amino]-](/img/structure/B14185142.png)
